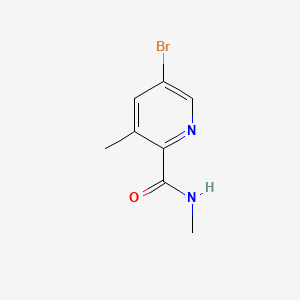

5-Bromo-N,3-dimethylpicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,3-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-6(9)4-11-7(5)8(12)10-2/h3-4H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKTXIHURDUGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265610 | |

| Record name | 5-Bromo-N,3-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224604-11-8 | |

| Record name | 5-Bromo-N,3-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,3-dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic and Analytical Characterization Techniques for 5 Bromo N,3 Dimethylpicolinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule like 5-Bromo-N,3-dimethylpicolinamide, a suite of NMR experiments would be required to unambiguously assign the structure and confirm its identity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. bhu.ac.in Typically, each unique carbon atom in the molecule gives a distinct signal. udel.edumasterorganicchemistry.com For this compound, eight distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum.

Expected Chemical Shifts (δ): The carbonyl carbon of the amide group would have the largest chemical shift (downfield, ~160-170 ppm). oregonstate.edu The carbons of the pyridine (B92270) ring would resonate in the aromatic region (~120-160 ppm). The carbons of the two methyl groups would appear at the lowest chemical shifts (upfield, ~15-30 ppm).

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~165 |

| C-Br (C-5) | ~118 |

| Aromatic C (C-2, C-3, C-4, C-6) | ~120 - 155 |

| N-CH₃ | ~26 |

Two-Dimensional NMR Methodologies (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). bldpharm.com For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their adjacent positions on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com A NOESY spectrum would be valuable for confirming the substitution pattern. For instance, a cross-peak between the N-methyl protons and the aromatic proton at the C-6 position would provide evidence for their spatial proximity. Similarly, a correlation between the C-3 methyl protons and the aromatic proton at the C-4 position would help solidify the assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like picolinamides, often producing a protonated molecule [M+H]⁺ with minimal fragmentation. This allows for the direct determination of the molecular weight. For this compound (MW ≈ 229.07), the ESI-MS spectrum would be expected to show a prominent signal cluster corresponding to the [M+H]⁺ ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, this signal would appear as a characteristic pair of peaks separated by approximately 2 m/z units, with nearly equal intensity.

Expected ESI-MS Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. chemistrysteps.com This precision allows for the determination of the exact elemental composition of a molecule, which is a definitive method for confirming its chemical formula. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of its identity.

Hyphenated Techniques for Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures containing this compound and its derivatives. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are particularly prominent in this regard.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the effective separation, identification, and quantification of individual components within a mixture. In the analysis of picolinamide (B142947) derivatives, LC-MS can be used to identify reaction products, impurities, and metabolites. For instance, a patent for indolin-2-one derivatives reports the use of mass spectrometry to confirm the formation of this compound, identifying the protonated molecule [M+H]+ at an m/z of 310.0. epo.org Similarly, in the synthesis of related compounds, mass spectrometry was used to identify a fragment ion at m/z 229.1, corresponding to the protonated form of 5-bromo-N,N-dimethylpicolinamide. rsc.org

The development of LC-MS/MS methods, which involves tandem mass spectrometry, further enhances selectivity and sensitivity. nih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be tracked, providing high specificity for the target analyte even in complex matrices. nih.gov This approach has been successfully applied to the pharmacokinetic studies of related compounds, demonstrating its utility in analyzing biological samples. nih.gov

Ultra-Performance Liquid Chromatography (UPLC):

UPLC is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. rsc.org UPLC systems are often coupled with mass spectrometry (UPLC-MS) for enhanced analytical power. In the context of this compound and its derivatives, UPLC can be employed for purity assessment and the analysis of complex reaction mixtures. rsc.orgresearchgate.net For example, HPLC methods using C18 columns with acetonitrile (B52724)/water gradients are commonly used for the analysis of related picolinamide compounds. rsc.org

Table 1: Exemplary Liquid Chromatography Conditions for Picolinamide Derivative Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm rsc.org | Xbridge C18, 4.6 x 50 mm, 3.5 µm rsc.org |

| Mobile Phase | Gradient of 5-95% acetonitrile in water with 0.05% trifluoroacetic acid rsc.org | Gradient of 5-95% acetonitrile in water with 0.03% ammonium (B1175870) hydroxide (B78521) rsc.org |

| Detection | UV at 215 or 254 nm rsc.org | Mass Spectrometry (MS) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different functional groups. For this compound, key characteristic absorptions would include those for the C=O (carbonyl) of the amide group, C-N stretching, C-H stretching of the methyl groups, and vibrations associated with the substituted pyridine ring.

In a study of a related compound, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the FTIR spectrum showed a broad NH singlet at 3233 cm⁻¹, a C=O absorption at 1620 cm⁻¹, and a C=N absorption at 1680 cm⁻¹, confirming the presence of these functional groups. mdpi.com While specific FTIR data for this compound is not detailed in the provided results, the technique is routinely used for the characterization of such compounds. mdpi.comnih.gov

Advanced Spectroscopic Methods for Conformational and Electronic Analysis

Advanced spectroscopic methods provide deeper insights into the electronic structure and three-dimensional arrangement of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide information about the conjugation system and the presence of chromophores. For this compound, the pyridine ring and the amide group constitute the primary chromophores. The absorption maxima (λmax) and molar absorptivity are characteristic for a given compound and can be influenced by the solvent and substitution pattern. This technique is often used for the quantitative analysis of picolinamide derivatives and to monitor reactions. mdpi.comsigmaaldrich.com

Circular Dichroism (CD) Spectroscopy (for Chiral Derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of this compound, CD spectroscopy can be used to determine the absolute configuration and study conformational changes. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer. rsc.org The introduction of chiral centers can induce aggregation-induced circular dichroism (AICD), which provides information on the self-assembly and supramolecular structure of these derivatives. rsc.org For instance, studies on chiral N-heterocyclic carbene precursors have demonstrated that vibrational circular dichroism (VCD), an analogous technique in the infrared region, can be used to assign the absolute configuration of multiple stereocenters within a molecule. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal-Picolinamide Complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals and transition metal complexes. illinois.edu When this compound or its derivatives act as ligands to form complexes with paramagnetic metal ions (e.g., Cu(II), Co(II), Ni(II)), EPR spectroscopy becomes an invaluable tool for characterizing the electronic structure and coordination environment of the metal center. researchgate.netmdpi.comacs.org

The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating atoms. For example, in copper(II) complexes with picolinamide ligands, the relationship between the g-values (g|| > g⊥ > 2.0023) can indicate a distorted tetragonal geometry around the copper ion with a dx2–y2 ground electronic state. researchgate.net Pulsed EPR techniques, such as ESEEM and ENDOR, can provide even more detailed information about the interactions between the unpaired electron and surrounding nuclei. acs.org

Chromatographic Separations for Compound Purity and Isolation

Chromatographic methods are fundamental in the synthesis and analysis of this compound, enabling both the assessment of compound purity and the isolation of the target molecule from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of this compound and its derivatives. This method offers high resolution and sensitivity, making it ideal for determining the purity of a sample and for isolating specific compounds.

In the analysis of related compounds, such as derivatives of combretastatin, reversed-phase HPLC (RP-HPLC) is a commonly employed method. pensoft.net This technique typically utilizes a nonpolar stationary phase, like LiChrosorb RP-18, and a polar mobile phase, often a mixture of acetonitrile-water or methanol-water in an isocratic elution mode. pensoft.net The lipophilicity of compounds, a critical parameter influencing their biological activity, can be estimated using the chromatographic descriptor log kw, which is determined from the relationship between the logarithm of the capacity factor and the concentration of the organic modifier in the mobile phase. pensoft.net

For the purification of derivatives, such as 5-bromo-N,6-dimethylpicolinamide, reverse phase chromatography is also utilized. google.com A common method involves an elution gradient, for instance, from 5% to 80% methanol (B129727) in water, sometimes with the addition of a modifier like ammonium bicarbonate (NH4HCO3) to improve peak shape and resolution. google.com Similarly, preparative HPLC has been successfully used to purify indolin-2-one derivatives, which may be structurally related to picolinamides, yielding the desired product with high purity. google.com

The versatility of HPLC is further demonstrated in the analysis of drug substances for small halogenated carboxylic acid residues, where derivatization followed by HPLC with diode-array detection (HPLC-DAD) is employed. nih.gov This highlights the adaptability of HPLC for detecting and quantifying even trace-level impurities, which is crucial for ensuring the quality of pharmaceutical compounds.

Table 1: Exemplary HPLC Conditions for Analysis and Purification of Picolinamide Derivatives

| Parameter | Condition 1: Lipophilicity Determination pensoft.net | Condition 2: Purification of 5-bromo-N,6-dimethylpicolinamide google.com |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Reverse Phase Chromatography |

| Stationary Phase | LiChrosorb RP-18 | Not specified |

| Mobile Phase | Acetonitrile-water or Methanol-water | Methanol in water (with 0.1% NH4HCO3) |

| Elution Mode | Isocratic | Gradient (5% to 80% MeOH) |

| Detection | UV (wavelength not specified) | Not specified |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. umich.edu It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. umich.edu

The principle of TLC involves spotting the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel or alumina (B75360), which serves as the stationary phase. umich.edu The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). umich.edu The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. umich.edu

For separating mixtures of strongly polar compounds, a mobile phase such as ethyl acetate (B1210297):butanol:acetic acid:water (80:10:5:5) can be effective. libretexts.org To separate strongly basic components, a mixture of 10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be utilized. libretexts.org The separation is visualized, often under UV light, and the retention factor (Rf) value for each spot is calculated. umich.edulibretexts.org The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic of the compound in a given TLC system. umich.edu By comparing the Rf values of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be effectively monitored. umich.edu In the synthesis of related compounds, TLC is often used in conjunction with other analytical techniques like HPLC and NMR to ensure reaction completion and product purity.

Table 2: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel or alumina plates. umich.edu Reversed-phase C18 plates can be used for highly polar compounds. umich.edu |

| Mobile Phase | A single solvent or a mixture of solvents, the polarity of which is chosen based on the polarity of the compounds to be separated. umich.edu Examples include dichloromethane/ethyl acetate and dichloromethane/diethyl ether. orgsyn.org |

| Sample Application | The reaction mixture is dissolved in a volatile solvent and spotted onto the baseline of the TLC plate. umich.edu |

| Development | The plate is developed in a closed chamber containing the mobile phase. umich.edu |

| Visualization | UV light is commonly used if the compounds are UV-active. libretexts.org Staining with various reagents can also be employed. |

| Analysis | The retention factor (Rf) is calculated to identify components. umich.edu |

Computational Chemistry and Molecular Modeling Investigations of 5 Bromo N,3 Dimethylpicolinamide and Its Derivatives

General Principles of Quantum Chemical Calculations for Picolinamide (B142947) Derivatives

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For picolinamide derivatives, these studies typically involve the following aspects:

Density Functional Theory (DFT) Studies on Ground State Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. For picolinamide-related molecules, DFT calculations are employed to determine optimized molecular geometries, charge distributions, and other fundamental electronic properties in their ground state. These calculations provide insights into the stability and structural parameters of the molecules.

Prediction of Spectroscopic Data and Electronic Transitions

Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions between molecular orbitals, researchers can correlate computational data with experimental spectroscopic findings. This helps in the structural confirmation of synthesized picolinamide derivatives and in understanding their photophysical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. For various picolinamide derivatives, analysis of these frontier orbitals helps in understanding their reaction mechanisms and potential as electrophiles or nucleophiles. rsc.orgiucr.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. iucr.org

General Principles of Molecular Docking and Simulations for Picolinamide Derivatives

Molecular modeling techniques are vital for predicting how a molecule might interact with a biological target, a key step in drug discovery.

Predictive Modeling of Binding Modes with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com In the context of picolinamide derivatives, which are often investigated for their therapeutic potential, docking studies are used to predict how they might bind to the active site of a target protein or enzyme. nih.gov These predictions are based on scoring functions that estimate the binding affinity. For instance, studies on various picolinamides have explored their binding modes with targets like VEGFR-2 kinase, illustrating how specific hydrogen bonds and hydrophobic interactions contribute to their inhibitory activity. rsc.org

Dynamic Simulations to Elucidate Conformational Changes Upon Binding

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target. mdpi.com These simulations can reveal how the protein and the ligand adapt to each other upon binding, including conformational changes in the protein's structure. For related compounds, MD simulations have been used to assess the stability of the ligand-protein complex and to understand the dynamic nature of the interactions that hold them together.

While these computational methodologies are well-established and have been applied to numerous picolinamide derivatives, published research specifically detailing the application of these techniques to 5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8) could not be identified. The synthesis of this compound has been noted in patent literature, but detailed computational characterization is not provided. google.com Therefore, the generation of specific data tables and detailed research findings for this particular compound is not possible at this time.

Homology Modeling in Structure-Based Design

Homology modeling, a computational technique to predict the three-dimensional structure of a protein, is a valuable tool in the structure-based design of novel compounds. This approach is particularly useful when the crystal structure of the target protein is unknown, but a structure of a homologous protein is available. For instance, in the study of picolinamide-based inhibitors of Sec14p, the major phosphatidylinositol transfer protein in S. cerevisiae, a homology model of Sec14p was constructed using the crystal structure of a related protein as a template. nih.gov This model provided crucial insights into the binding pocket of Sec14p, enabling the rational design of more potent and selective inhibitors.

Similarly, for the design of inhibitors for Lysyl Hydroxylase-2 (LH2), a homology model was built using the SWISS-MODEL server, with the PLOD2 sequence as input and the LH3 PDB structure as a template, which shared a 64.29% sequence identity. tmc.edu This model was instrumental in understanding the interactions between the enzyme's active site and potential inhibitors, including picolinamide-based compounds. tmc.edu The use of homology modeling allows for the generation of a structural framework that can guide medicinal chemistry efforts, such as the optimization of lead compounds. nih.gov By visualizing the binding site, researchers can identify key residues for interaction and design molecules with improved complementarity, ultimately leading to the development of more effective drugs.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models are widely used in drug discovery to predict the activity of new compounds, optimize lead structures, and understand the mechanism of action of drugs.

Development of 2D-QSAR Models Utilizing Physicochemical Descriptors

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of molecules. These descriptors can be broadly classified into different categories, including electronic, steric, and hydrophobic parameters. The development of a 2D-QSAR model typically involves four main stages: selection of a dataset and generation of molecular descriptors, descriptive analysis, statistical analysis for prediction and evaluation of models, and the suggestion of novel compounds. imist.ma

In the development of QSAR models for various biological activities, a wide range of physicochemical descriptors are employed. These descriptors quantify different aspects of a molecule's structure and properties. Some commonly used descriptors include:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electronegativity. dergipark.org.tr

Topological Descriptors: These are numerical values that represent the topology of a molecule, such as connectivity indices and shape indices.

Thermodynamic Descriptors: These describe the thermodynamic properties of a molecule, such as entropy and heat capacity. dergipark.org.tr

The selection of appropriate descriptors is a critical step in the development of a robust and predictive QSAR model. researchgate.net The goal is to identify a set of descriptors that are highly correlated with the biological activity of the compounds in the dataset.

Statistical Validation and Applicability Domain Assessment of QSAR Models

Once a QSAR model is developed, it is crucial to validate its statistical significance and predictive ability. researchgate.net This is done through various internal and external validation techniques.

Internal Validation: Internal validation techniques assess the robustness and stability of the QSAR model using the training set data. Common internal validation methods include:

Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the dataset, and the model is retrained using the remaining compounds. The activity of the removed compound is then predicted using the new model. This process is repeated for each compound in the dataset.

Leave-N-Out Cross-Validation (LNO-CV): This is a similar process to LOO-CV, but instead of leaving one compound out, N compounds are left out. imist.ma

External Validation: External validation assesses the predictive power of the QSAR model on an external set of compounds that were not used in the model development. researchgate.net The predictive ability of the model is evaluated using statistical metrics such as the predictive squared correlation coefficient (Q²). nih.gov

Applicability Domain (AD): The applicability domain of a QSAR model defines the chemical space for which the model can make reliable predictions. nih.govresearchgate.net It is essential to define the AD to avoid making predictions for compounds that are structurally different from the training set compounds. mdpi.comtum.de The AD can be defined based on the range of descriptor values of the training set compounds or by using distance-based methods. variational.ai

The following table summarizes some of the statistical parameters used for the validation of QSAR models:

| Parameter | Description |

| R² | The coefficient of determination, which measures the goodness of fit of the model. |

| Q² | The predictive squared correlation coefficient, which measures the predictive ability of the model. |

| RMSE | The root mean square error, which measures the deviation between the predicted and experimental values. |

Computational Approaches for Molecular Design and Optimization

Computational approaches play a pivotal role in modern drug discovery by facilitating the design and optimization of new molecules with desired biological activities.

Structure Activity Relationship Sar Studies of 5 Bromo N,3 Dimethylpicolinamide Analogues

Positional and Electronic Effects of Substituents on Picolinamide (B142947) Core Activity

The picolinamide core, a pyridine (B92270) ring bearing a carboxamide group at the 2-position, is a versatile scaffold whose biological activity is profoundly influenced by the nature and placement of substituents on the pyridine ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, and their position (ortho, meta, or para relative to the amide) can dramatically alter the molecule's interaction with its biological target.

Research into picolinic acid-based herbicides has demonstrated that the substitution pattern on the pyridine ring is a key determinant of activity. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, variations in the aryl substituent led to significant differences in herbicidal efficacy against Arabidopsis thaliana. discoveryjournals.orgmdpi.comnih.gov This highlights that both the electronic nature and the steric bulk of substituents can modulate the binding affinity of the picolinamide core to its target protein.

The position of substituents is equally critical. Studies on isonicotinamides (isomers of picolinamides where the amide is at the 4-position) and their conversion to picolinamides have shown a remarkable impact on biological selectivity. For example, a constitutional isomer of an isonicotinamide, when synthesized as a picolinamide, exhibited a greater than 1000-fold increase in selectivity for Clostridioides difficile over methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This profound effect underscores the stringent positional and electronic requirements for potent and selective biological activity, where the nitrogen atom's placement in the pyridine ring dictates the molecule's interaction with its target.

The electronic effects of substituents are often understood through their inductive and resonance effects. Electron-withdrawing groups can increase the acidity of N-H protons on the amide or alter the charge distribution of the pyridine ring, which can be crucial for forming hydrogen bonds or other interactions with a biological target. Conversely, electron-donating groups can enhance the electron density of the ring system, potentially influencing π-π stacking interactions with aromatic residues in a binding pocket. nih.gov

Impact of Halogenation (Bromine) on Molecular Activity and Selectivity

Halogen atoms, particularly bromine, are frequently incorporated into bioactive molecules to enhance their potency, selectivity, and metabolic stability. The introduction of a bromine atom at the 5-position of the picolinamide core in 5-Bromo-N,3-dimethylpicolinamide is a strategic modification that can significantly influence its biological profile.

Halogens can modulate a molecule's activity through several mechanisms, including steric, electronic, and hydrophobic effects. The size of the bromine atom can influence how the molecule fits into a binding pocket, potentially creating favorable steric interactions or displacing water molecules. Electronically, bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target. mdpi.commdpi.com This interaction can be a key determinant of binding affinity and selectivity. nih.gov

In the context of antibacterial agents, halogenation of the picolinamide scaffold has been shown to be a viable strategy for modulating activity and selectivity. A study on picolinamide analogues targeting C. difficile provides a compelling case for the role of the pyridine core in achieving selectivity. While specific data on a 5-bromo substituent was not detailed, the general principle of modifying the pyridine ring to enhance selectivity was established. nih.gov

The following interactive table presents the Minimum Inhibitory Concentration (MIC) values for a series of picolinamide analogues against MRSA and C. difficile, illustrating the impact of substitutions on antibacterial activity and selectivity.

| Compound | Substituent | MIC MRSA (µg/mL) | MIC C. difficile (µg/mL) | Selectivity (MRSA/C. difficile) |

|---|---|---|---|---|

| Isonicotinamide 4 | - | 0.125 | 0.125 | 1 |

| Picolinamide 87 | - | 128 | 0.125 | 1024 |

| Picolinamide 106 | Ether Linkage | >128 | 1 | >128 |

| Picolinamide 112 | Carboxylate | >128 | 0.5 | >256 |

Relationship Between Amide Side Chain Structure and Biological Response

The amide side chain of picolinamide derivatives, including this compound, plays a pivotal role in mediating biological responses. The structure, size, and substitution pattern of this side chain can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. The N,3-dimethyl substitution in the target compound is a key structural feature that warrants detailed SAR analysis.

The N-methyl group on the amide nitrogen can impact the molecule's hydrogen bonding capacity. While a primary or secondary amide can act as both a hydrogen bond donor and acceptor, a tertiary amide, like that in this compound, can only function as a hydrogen bond acceptor. This alteration in hydrogen bonding potential can be critical for target recognition and binding.

Furthermore, the alkyl groups on the amide nitrogen can influence the molecule's lipophilicity and steric profile. Increased lipophilicity can enhance membrane permeability and access to intracellular targets, but it can also lead to non-specific binding and toxicity. The steric bulk of the N-substituents can dictate the orientation of the molecule within a binding site, favoring or preventing key interactions. nih.gov

Conformational Flexibility and Its Correlation with Target Engagement

The biological activity of a molecule is not solely dependent on its static structure but also on its conformational flexibility. The ability of a molecule to adopt a specific three-dimensional arrangement, or conformation, that is complementary to its biological target is essential for effective binding and subsequent biological response. For analogues of this compound, understanding the interplay between conformational flexibility and target engagement is crucial for rational drug design.

The substituents on the picolinamide core and the amide side chain can significantly influence the molecule's preferred conformation. The N,3-dimethyl groups, for instance, can introduce steric hindrance that restricts the rotation around certain bonds, thereby favoring specific conformations. The 5-bromo substituent can also influence the conformational landscape through steric and electronic effects.

The conformation of the amide bond itself is a critical factor. Amide bonds can exist in either a cis or trans conformation, with the trans form generally being more stable. However, the local environment of the binding pocket can stabilize the higher-energy cis conformation. The rotational barrier around the pyridine-carbonyl bond and the carbonyl-nitrogen bond will determine the conformational space accessible to the molecule.

Molecular modeling and conformational analysis techniques can provide valuable insights into the low-energy conformations of picolinamide analogues and how these conformations interact with their biological targets. By understanding the conformational requirements for optimal target engagement, medicinal chemists can design molecules with improved activity and selectivity by rigidifying the molecule into its bioactive conformation or by introducing flexible linkers that allow it to adapt to the binding site.

Derivation of Predictive Models for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, the development of predictive QSAR models can significantly accelerate the process of structural optimization by allowing for the in silico prediction of the activity of novel, yet-to-be-synthesized compounds.

QSAR models are built by correlating a set of calculated molecular descriptors with the experimentally determined biological activity of a training set of molecules. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For halogenated compounds like this compound, specific descriptors that account for the properties of the halogen atom, such as its polarizability and ability to form halogen bonds, are often included in the QSAR model to improve its predictive power. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. nih.govbirmingham.ac.uknih.govrsc.orgmdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. These maps provide intuitive guidance for the design of new analogues with enhanced potency.

Studies on picolinic acid derivatives with herbicidal activity have successfully employed 3D-QSAR to build predictive models. discoveryjournals.orgmdpi.com These models can help in understanding the key structural features required for potent herbicidal activity and guide the synthesis of novel compounds with improved efficacy. The development of robust and predictive QSAR models for this compound analogues would be a valuable asset in the ongoing effort to design more effective and selective bioactive molecules.

Mechanistic Investigations of 5 Bromo N,3 Dimethylpicolinamide and Its Biological Interactions

In Vitro Biochemical and Enzymatic Assays for Target Identification and Validation

In vitro assays are foundational in determining the biological activity of a compound. They involve studying the compound's effects on specific proteins, such as enzymes or receptors, in a controlled laboratory setting outside of a living organism.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Kinases)

A primary step in characterizing a new chemical entity is to screen it against various enzymes to identify potential inhibitory activity. Cholinesterases and kinases are common targets due to their critical roles in cellular signaling and disease.

Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for breaking down neurotransmitters. nih.gov The inhibition of these enzymes is a strategy for treating conditions like Alzheimer's disease. nih.gov While analogues of bromo-substituted benzamides have been investigated for cholinesterase inhibition, showing moderate activity with IC50 values in the micromolar range, specific inhibitory data for 5-Bromo-N,3-dimethylpicolinamide against AChE and BuChE is not available in the reviewed scientific literature. nih.gov

Kinases : Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them important drug targets. nih.gov Dual-target inhibitors that act on both kinases and other protein families, like BET bromodomains, are an area of active research. nih.gov However, specific studies detailing the inhibitory effects of this compound on any particular kinase are not present in the current body of scientific literature.

Studies on Modulation of Protein-Nucleic Acid Interactions (e.g., RNA-Binding Proteins)

RNA-binding proteins (RBPs) are crucial for post-transcriptional gene regulation, influencing mRNA stability, translation, and localization. amegroups.orgplos.org Modulating the interaction between RBPs and their target RNA can have significant therapeutic implications. For instance, the RBP HuR (ELAVL1) is known to stabilize the mRNA of genes involved in cancer progression. plos.org Similarly, RBM38 is an RBP that can regulate the translation of the tumor suppressor p53. amegroups.orgnih.gov Currently, there is no published research investigating whether this compound can modulate the activity of RNA-binding proteins or interfere with protein-nucleic acid interactions.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are essential for a detailed understanding of how a ligand binds to its target protein. These methods can reveal the binding site, the kinetics of the interaction, and the affinity between the two molecules.

Saturation Transfer Difference (STD) NMR for Ligand-Protein Binding Topography

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful technique for identifying which parts of a ligand are in close contact with a protein. d-nb.infonih.gov In this experiment, a radiofrequency pulse selectively saturates protons of the protein. This saturation is transferred to a binding ligand through spin diffusion. d-nb.info By comparing the NMR spectrum with and without protein saturation, the protons on the ligand that are closest to the protein surface can be identified, creating a "binding epitope" map. nih.govmdpi.com This method is effective for studying weak to moderate binding interactions (with a dissociation constant, K_D, up to approximately 10 mM). d-nb.info There are no publicly available STD NMR studies featuring this compound to characterize its binding topography with any protein target.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure biomolecular interactions in real-time. mdpi.com It allows for the precise determination of binding kinetics, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. mdpi.com The technique measures changes in the refractive index on a sensor chip surface as an analyte flows over and binds to an immobilized ligand (or vice versa). mdpi.commdpi.com No SPR data characterizing the binding kinetics or affinity of this compound to a biological target has been reported in the scientific literature.

Fluorescence Polarization (FP) for Complex Formation Interference

Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in solution. nih.gov The principle is based on the difference in the tumbling rate of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger protein. nih.govfredhutch.org A small, free tracer tumbles rapidly, resulting in low polarization of emitted light, while a large, bound complex tumbles slowly, leading to high polarization. fredhutch.org This assay is frequently used in high-throughput screening to find compounds that can disrupt a protein-ligand or protein-protein interaction. nih.govnih.gov For example, an FP assay can be designed where a compound of interest competes with a fluorescent tracer for binding to a protein; a successful competitor will displace the tracer, causing a decrease in fluorescence polarization. fredhutch.org There are no published studies that have utilized a fluorescence polarization assay to investigate the activity of this compound.

Investigation of Allosteric Modulation and Conformational Dynamics

There is currently no available research that investigates this compound as an allosteric modulator. The principles of allosteric modulation involve the binding of a molecule to a site on a protein other than the active site, which in turn alters the protein's conformational state and function. This can lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the protein's activity.

Analysis of Compound Effects on Enzyme Stiffness and Flexibility

Similarly, no studies have been published that analyze the effects of this compound on the stiffness and flexibility of enzymes. Such studies would typically involve biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or computational simulations to observe changes in an enzyme's structure and dynamics upon binding of the compound. This information is crucial for understanding the mechanistic basis of any potential allosteric effects.

Pathways and Receptors Mediating Cellular Responses

The specific cellular pathways and receptors that are modulated by this compound have not been identified in the current body of scientific literature. Research in this area would be necessary to determine the compound's potential therapeutic applications or toxicological profile. Identifying the molecular targets of a compound is a critical step in drug discovery and development.

Preclinical Pharmacokinetic and Metabolic Studies of 5 Bromo N,3 Dimethylpicolinamide Analogues in Non Human Biological Systems

Pharmacokinetic Profiling in Animal Models (e.g., Rodents, Non-Human Primates)

Pharmacokinetic studies in animal models are designed to characterize the time course of a drug's concentration in the body. These studies are fundamental to understanding how a drug is absorbed, where it distributes, and how it is eliminated.

For many small molecule drugs, oral administration is the preferred route. Following oral administration in rodent models, related compounds have shown variable absorption rates. The peak plasma concentration (Cmax) and the time to reach it (Tmax) are key parameters measured. For instance, a study on N-demethylsinomenine, another complex nitrogen-containing compound, showed a consistent Tmax of 3 hours after oral administration in rats. frontiersin.org The volume of distribution (Vss) provides insight into how extensively a drug distributes into tissues. A high Vss, as seen in some preclinical studies of other novel agents (ranging from 550 to 1,461 mL/kg in rats and monkeys for one compound), suggests extensive tissue distribution. nih.gov

Table 1: Illustrative Pharmacokinetic Parameters for a Novel Agent in Preclinical Species This table is a generalized representation based on data from various preclinical studies and does not represent 5-Bromo-N,3-dimethylpicolinamide.

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Vss (L/kg) |

|---|---|---|---|---|---|

| Rat | IV | 2 | N/A | 1500 | 5.6 |

| Rat | Oral | 10 | 3.0 | 850 | N/A |

| Monkey | IV | 5 | N/A | 2200 | 1.4 |

The elimination half-life (t1/2) and clearance (CL) are critical parameters that determine the dosing frequency of a drug. Rapid elimination, characterized by a short half-life and high clearance, may necessitate more frequent dosing. For example, N-demethylsinomenine exhibited rapid elimination in rats with a half-life of 1.55–1.73 hours. frontiersin.org In contrast, other novel compounds have shown longer half-lives in preclinical models, suggesting the potential for less frequent dosing in humans. dovepress.com Clearance values approaching the hepatic blood flow of the species being studied indicate efficient extraction and metabolism by the liver. frontiersin.org

Protein Binding Evaluation in Non-Human Plasma

There is no available data on the in vitro binding of this compound to plasma proteins from common non-human preclinical species such as rats, mice, dogs, or monkeys. Understanding the extent of plasma protein binding is a critical step in early drug development, as it influences the unbound fraction of a compound that is available to exert its pharmacological effect and to be cleared from the body. Without such studies, the distribution and potential for drug-drug interactions of this compound remain speculative.

Comparative Pharmacokinetic Analysis Across Non-Human Species

Similarly, no comparative pharmacokinetic data for this compound across different non-human species has been published. Such studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in different animal models. This information is crucial for selecting the appropriate species for further non-clinical safety and efficacy studies and for predicting the pharmacokinetic profile in humans. The absence of this data for this compound means that its behavior in living organisms has not been publicly characterized.

Future Directions and Emerging Research Avenues for 5 Bromo N,3 Dimethylpicolinamide

Development of Novel Picolinamide-Based Chemical Probes for Biological Research

The structural backbone of picolinamide (B142947) is a versatile scaffold for the creation of chemical probes, which are essential tools for visualizing and quantifying biological processes in real-time. A significant area of development is in the field of Positron Emission Tomography (PET) imaging, particularly for diseases like malignant melanoma.

Researchers have successfully synthesized 18F-labeled picolinamide derivatives that act as PET probes. These probes are created through the direct radiofluorination of bromopicolinamide precursors. For instance, studies have evaluated probes like ¹⁸F-5-fluoro-N-(2-(diethylamino)ethyl)picolinamide (¹⁸F-5-FPN), which demonstrated excellent tumor uptake and in vivo stability, making it a candidate for clinical applications. However, its low radiochemical yield of 5–10% presented a challenge.

Subsequent research led to the development of other picolinamide-based probes. In one study, three such probes (¹⁸F-1, ¹⁸F-2, and ¹⁸F-3) were prepared from bromopicolinamide precursors and evaluated in mice with melanoma tumors. While all probes showed good tumor imaging contrast, ¹⁸F-2 exhibited superior tumor-to-muscle ratios and better in vivo stability, as indicated by low bone uptake. Another conjugate, ¹⁸F-FPABZA, also showed promise as a melanin-targeting PET probe for melanotic melanoma. These studies underscore the potential of modifying the picolinamide structure, such as that of 5-Bromo-N,3-dimethylpicolinamide, to create highly specific and stable imaging agents.

Beyond imaging, picolinamide derivatives are being developed as chemical probes to investigate cellular machinery. Inspired by the natural product psammaplin A, novel picolinamide-based inhibitors of histone deacetylases (HDACs) have been created. These compounds show high potency and isoform selectivity, making them valuable as chemical probes to study the specific roles of enzymes like HDAC1 in cellular processes.

Advanced Computational Methodologies for Picolinamide Design and Prediction

Modern drug discovery and materials science heavily rely on computational methods to accelerate the design and predict the properties of novel molecules. These in silico approaches offer a cost-effective and efficient alternative to traditional empirical screening. For picolinamide derivatives like this compound, computational tools are crucial for predicting biological activity, optimizing structures, and understanding molecular interactions.

Key computational methods applicable to picolinamide design include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. For picolinamide-based HDAC inhibitors, molecular docking simulations have been used to understand how these molecules interact with the active site of the enzyme, providing insights into their potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, offering a detailed view of the conformational changes and stability of a ligand-receptor complex. Advanced techniques like replica exchange MD can explore the energy landscape of protein-ligand interactions more effectively.

Quantum Chemistry: Methods like Density Functional Theory (DFT) provide high-accuracy calculations of the electronic structure of molecules. These calculations are used to understand template-monomer interactions, which is fundamental for designing molecularly imprinted polymers or predicting reaction mechanisms.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing data to predict the properties of new, untested compounds. These data-driven approaches can screen vast virtual libraries of picolinamide analogs to identify candidates with desired characteristics, such as high binding affinity or specific activity profiles.

The integration of these computational approaches allows for the rational design of new picolinamide derivatives with enhanced efficacy and specificity, significantly reducing the time and resources required for development.

Exploration of Unconventional Synthetic Pathways for Picolinamide Diversification

While classical synthetic methods are well-established, the future of picolinamide chemistry lies in the exploration of unconventional pathways that offer greater efficiency, diversity, and control. These advanced strategies enable the synthesis of complex analogs that are inaccessible through traditional means.

Another innovative approach is the adoption of flow chemistry . Conventional batch synthesis often faces challenges with scalability, reaction control, and safety. Flow chemistry, where reagents are continuously pumped through a reactor, offers enhanced control over reaction parameters like temperature and pressure, leading to improved safety profiles and more efficient scaling-up of production. This is particularly relevant for the synthesis of heterocyclic compounds, including picolinamide derivatives.

These unconventional methods, including diverted total synthesis and convergent synthesis, provide a powerful toolkit for generating libraries of picolinamide analogs. This diversification is essential for conducting detailed structure-activity relationship (SAR) studies and discovering new compounds with optimized properties.

Integration of Omics Data with Picolinamide Activity Profiles

The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research by providing a holistic view of cellular processes. Integrating the activity profiles of compounds like this compound with multi-omics data is a critical future direction for understanding their mechanisms of action and identifying biomarkers of response.

This integrative approach allows researchers to move beyond a single target and observe the global impact of a compound on a biological system. For example, by

Q & A

Basic Question

- Molecular Formula : C₈H₉BrN₂O (validated via NMR and MS) .

- Molecular Weight : 229.07 g/mol .

- Storage : Stable under dry, room-temperature conditions; sensitive to prolonged exposure to moisture due to potential hydrolysis of the amide bond .

- Key Functional Groups : Bromine (electrophilic site), methyl groups (steric hindrance), and amide (hydrogen-bonding capacity) .

Methodological Insight :

For stability testing, use thermogravimetric analysis (TGA) to assess decomposition temperatures and dynamic vapor sorption (DVS) to evaluate hygroscopicity. Monitor degradation via HPLC under accelerated storage conditions (e.g., 40°C/75% RH) .

What synthetic routes are optimized for this compound, and how do reaction conditions impact yield and purity?

Basic Question

- Common Methods :

- Yield Optimization : Higher yields (>80%) are achieved under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Advanced Question

- Reactivity Profile : The bromine atom acts as an electrophilic site, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings. However, steric hindrance from the 3-methyl group can reduce coupling efficiency .

- Mitigation Strategies :

- Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity .

- Optimize solvent polarity (e.g., DMF/H₂O mixtures) to stabilize transition states .

Case Study :

In a Suzuki reaction with phenylboronic acid, the product (5-Phenyl-N,3-dimethylpicolinamide) was obtained in 65% yield using Pd(OAc)₂/XPhos in toluene/water (3:1) at 100°C .

What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Advanced Question

- Primary Techniques :

- Contradiction Resolution : Discrepancies in NOESY vs. COSY correlations (e.g., methyl group orientation) are resolved via variable-temperature NMR .

What strategies address contradictions in reported biological activity data for halogenated picolinamides, including this compound?

Advanced Question

- Common Issues : Variability in enzyme inhibition assays (e.g., IC₅₀ discrepancies) due to differences in buffer pH, ionic strength, or solvent systems .

- Methodological Solutions :

- Standardized Assay Conditions : Use Tris-HCl (pH 7.4) with 0.01% Tween-20 to minimize nonspecific binding .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .

Advanced Question

- Approaches :

- Docking Simulations (AutoDock Vina) : Predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with backbone amides) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Limitations : Overestimation of halogen bonding due to force field inaccuracies; experimental validation via ITC or SPR is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.